Oleamidopropyl hydroxysultaine
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Overview
Description
Oleamidopropyl hydroxysultaine is a zwitterionic surfactant widely used in personal care products. It is known for its antistatic, cleansing, hair conditioning, skin conditioning, and foam-boosting properties . This compound is part of the alkyl sultaine family, which are structurally related to betaines and are sometimes referred to as sulfobetaines .
Preparation Methods
Oleamidopropyl hydroxysultaine is synthesized through a series of chemical reactions. The process typically involves the reaction of oleic acid with 3-dimethylaminopropylamine to form oleamidopropylamine. This intermediate is then reacted with sodium bisulfite and epichlorohydrin to produce the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Oleamidopropyl hydroxysultaine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oleamidopropyl hydroxysultaine has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and formulations.
Biology: The compound is employed in cell culture media and other biological applications due to its biocompatibility.
Medicine: It is used in pharmaceutical formulations for its surfactant properties.
Industry: This compound is a key ingredient in personal care products, including shampoos, conditioners, and body washes
Mechanism of Action
The mechanism of action of oleamidopropyl hydroxysultaine involves its ability to reduce surface tension and form micelles. This property allows it to effectively cleanse and condition hair and skin. The compound interacts with the lipid bilayer of cell membranes, enhancing the solubility of hydrophobic compounds and facilitating their removal .
Comparison with Similar Compounds
Oleamidopropyl hydroxysultaine is similar to other alkyl sultaines, such as:
- Cocamidopropyl hydroxysultaine
- Lauramidopropyl hydroxysultaine
- Myristamidopropyl hydroxysultaine These compounds share similar surfactant properties but differ in their alkyl chain lengths and specific applications. This compound is unique due to its specific fatty acid derivative, which provides distinct conditioning and antistatic properties .
Properties
CAS No. |
93941-94-7 |
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Molecular Formula |
C26H52N2O5S |
Molecular Weight |
504.8 g/mol |
IUPAC Name |
3-[dimethyl-[3-[[(Z)-octadec-9-enoyl]amino]propyl]azaniumyl]-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C26H52N2O5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-26(30)27-21-19-22-28(2,3)23-25(29)24-34(31,32)33/h11-12,25,29H,4-10,13-24H2,1-3H3,(H-,27,30,31,32,33)/b12-11- |
InChI Key |
CNIGBCBFYDWQHS-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O |
Origin of Product |
United States |
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